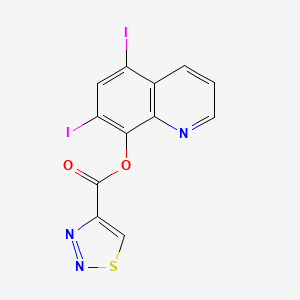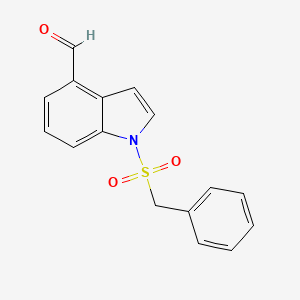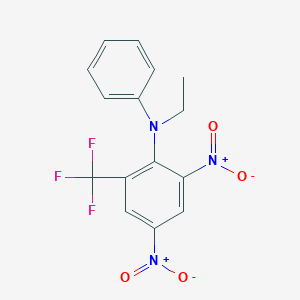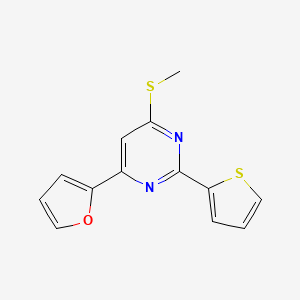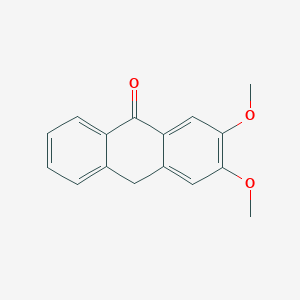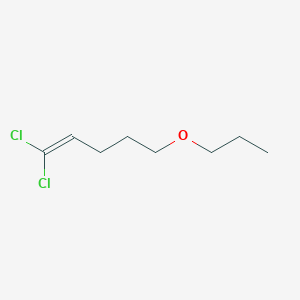
1,1-Dichloro-5-propoxypent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-5-propoxypent-1-ene is an organic compound characterized by the presence of two chlorine atoms and a propoxy group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-5-propoxypent-1-ene typically involves the chlorination of 5-propoxypent-1-ene. This can be achieved through the reaction of 5-propoxypent-1-ene with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 1,1-positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of 5-propoxypent-1-ene and chlorine gas into a reactor, where the reaction is catalyzed and maintained under optimal conditions to ensure high yield and purity of the product. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-5-propoxypent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of 1,1-dichloro-5-propoxypentane.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: 1,1-Dichloro-5-propoxypentane.
Substitution: Alcohols or ethers.
Scientific Research Applications
1,1-Dichloro-5-propoxypent-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into the medicinal properties of this compound and its derivatives could lead to the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-5-propoxypent-1-ene involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of chlorine atoms, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in oxidation reactions, the compound may interact with oxidizing agents to form reactive intermediates that lead to the formation of carboxylic acids or ketones.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-5-methoxypent-1-ene: Similar structure but with a methoxy group instead of a propoxy group.
1,1-Dichloro-5-ethoxypent-1-ene: Similar structure but with an ethoxy group instead of a propoxy group.
1,1-Dichloro-5-butoxypent-1-ene: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
1,1-Dichloro-5-propoxypent-1-ene is unique due to the presence of the propoxy group, which imparts specific chemical properties and reactivity. The length and branching of the alkoxy group can influence the compound’s solubility, boiling point, and reactivity, making it distinct from its analogs with different alkoxy groups.
Properties
CAS No. |
88470-13-7 |
|---|---|
Molecular Formula |
C8H14Cl2O |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
1,1-dichloro-5-propoxypent-1-ene |
InChI |
InChI=1S/C8H14Cl2O/c1-2-6-11-7-4-3-5-8(9)10/h5H,2-4,6-7H2,1H3 |
InChI Key |
SNYVEFUJXCWSRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCCC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


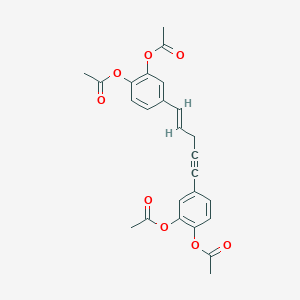
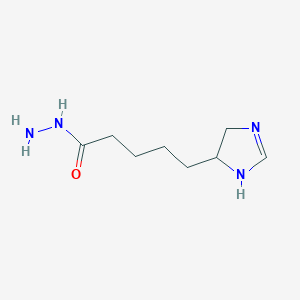

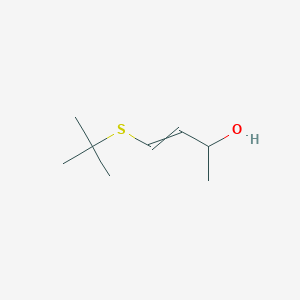
![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
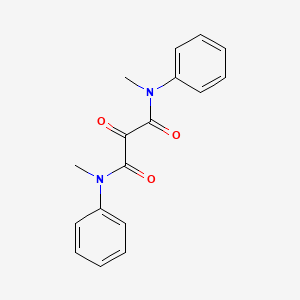
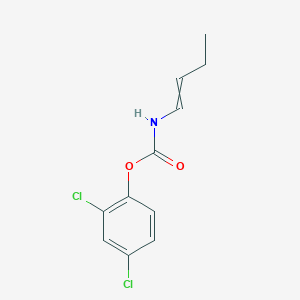
![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
